molecular formula C13H13N5OS B5726656 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide

Cat. No. B5726656
M. Wt: 287.34 g/mol
InChI Key: NVVYUWIBXLYRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. This inhibition results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide has a low toxicity profile and does not have any significant effects on major physiological functions. However, it has been shown to have a potential for liver toxicity in high doses.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide is its potential use as a tool compound for the study of COX-2 inhibition. However, its low solubility in water and organic solvents can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the exploration of its potential use as an anti-cancer agent. Further studies are also needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide involves the reaction of 4-amino-1,2,4-triazole-3-thiol with 4-bromo-1-butanol in the presence of potassium carbonate. The resulting compound is then reacted with 4-chloro-2-fluoroaniline to yield the final product.

Scientific Research Applications

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-2-3-11(19)15-10-6-4-9(5-7-10)12-17-18-8-14-16-13(18)20-12/h4-8H,2-3H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYUWIBXLYRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

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